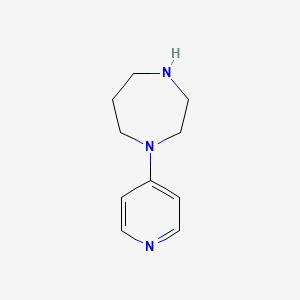

1-(Pyridin-4-YL)-1,4-diazepane

Descripción

Contextualizing the Significance of 1,4-Diazepane Scaffolds in Chemical Biology

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are a cornerstone of modern medicinal chemistry. nih.gov Their prevalence is so high that over 85% of all biologically active chemical entities are reported to contain a heterocyclic ring. These structures offer a vast diversity of molecular frameworks that can be modified to interact with specific biological targets such as enzymes and receptors. researchgate.net The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing solubility, lipophilicity, polarity, and hydrogen bonding capacity. This allows medicinal chemists to fine-tune molecules to optimize their absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical aspect of drug development.

Within the broad class of heterocycles, certain scaffolds are recognized as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The diazepine (B8756704) ring system, a seven-membered ring containing two nitrogen atoms, is a well-established privileged scaffold. nih.govresearchgate.net Specifically, the 1,4-diazepane framework is the core of many pharmacologically active compounds with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. benthamscience.com The clinical success of benzodiazepines, which feature a benzene (B151609) ring fused to a diazepine ring, first highlighted the therapeutic potential of this scaffold. researchgate.net Consequently, non-fused 1,4-diazepane derivatives continue to be explored as versatile templates in rational drug design.

Rationale for Investigating the 1-(Pyridin-4-YL)-1,4-diazepane Moiety

The specific combination of a pyridine (B92270) ring and a 1,4-diazepane core in this compound provides a strong rationale for its investigation as a building block in drug discovery programs.

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals. Its inclusion in a molecule can significantly impact pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets. Furthermore, replacing a phenyl ring with a pyridine ring has been shown in various instances to improve metabolic stability, enhance cellular permeability, and resolve issues with protein binding. This strategic substitution is a common tactic in medicinal chemistry to enhance the drug-like properties of a lead compound.

The search for novel drugs requires the continuous exploration of new areas of "chemical space"—the vast, multidimensional space of all possible molecules. Synthesizing novel scaffolds by combining known pharmacophores is a key strategy in this endeavor. The creation of this compound, which links the diazepane and pyridine motifs, generates a novel molecular framework. Research on such hybrid molecules allows for the investigation of three-dimensional structures and properties that are distinct from their individual components, potentially leading to the discovery of compounds with new or improved biological activities. For instance, research into related pyridinyl-diazepane structures has led to the identification of potent and selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets for central nervous system disorders. nih.gov A study on 1-(pyridin-3-yl)-1,4-diazepane, a close positional isomer of the title compound, identified it as a potent α4β2-nAChR agonist. nih.gov

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused overview of the chemical compound this compound from a research perspective. The primary objective is to detail the scientific reasoning that makes this molecule a subject of interest for chemical and medicinal exploration. This is achieved by examining the established significance of its core components—the 1,4-diazepane scaffold and the pyridine ring—and discussing how their combination represents a logical step in the exploration of new chemical entities for potential therapeutic applications. The article will present key data and findings on the compound and its close analogs to illustrate this rationale.

Detailed Research Findings

While specific, in-depth biological studies on this compound are not extensively published, its identity as a commercially available building block and the rich pharmacology of its isomers and related derivatives provide a clear blueprint for its research potential. sigmaaldrich.comenaminestore.com

Physicochemical Properties

The compound is typically available as its free base or as a dihydrochloride (B599025) salt, with distinct properties.

| Property | This compound | This compound dihydrochloride |

| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₇Cl₂N₃ |

| Molecular Weight | 177.25 g/mol | 250.17 g/mol |

| CAS Number | 194853-82-2 | 851292-41-6 |

| Appearance | Not specified | Powder |

| Melting Point | Not specified | 224-225 °C |

| Source | enaminestore.comsynquestlabs.com | sigmaaldrich.com |

Biological Activity of an Analog: 1-(Pyridin-3-YL)-1,4-diazepane

Research on the positional isomer, 1-(pyridin-3-yl)-1,4-diazepane, has demonstrated its activity as a potent partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a validated target for various central nervous system disorders. nih.gov This provides a strong rationale for investigating the 4-pyridinyl isomer for similar or differentiated activity.

| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC₅₀) | Efficacy (vs. Acetylcholine) |

| 1-(Pyridin-3-yl)-1,4-diazepane (7) | α4β2-nAChR | 0.7 nM | 21 nM | 41% |

| 1-(Pyridin-3-yl)-1,4-diazepane (7) | α7-nAChR | 136 nM | Agonist | Not specified |

| Source | nih.gov | nih.gov | nih.gov | nih.gov |

This data for the 3-pyridinyl analog underscores the potential of the pyridinyl-diazepane scaffold to interact potently with important neurological targets. The change in the pyridine nitrogen's position from 3 to 4 in the title compound would alter the molecule's electronic distribution and spatial arrangement, making its pharmacological profile a subject of significant research interest.

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-4-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAOAQVMDURQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375190 | |

| Record name | 1-pyridin-4-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194853-82-2 | |

| Record name | 1-pyridin-4-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 4 Yl 1,4 Diazepane and Analogues

General Strategies for 1,4-Diazepane Ring System Construction

Asymmetric Reductive Amination Approaches

Asymmetric reductive amination has emerged as a powerful tool for the enantioselective synthesis of chiral amines, including the 1,4-diazepane scaffold. This method typically involves the intramolecular cyclization of a linear precursor containing both an amine and a ketone or aldehyde functionality. Biocatalytic approaches, utilizing imine reductases (IREDs), have shown particular promise in this area.

An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of chiral 1,4-diazepanes. This biocatalytic method offers a green and efficient alternative to traditional metal- and organocatalysis, avoiding the use of expensive and toxic transition metal catalysts. In one study, several enantiocomplementary IREDs were identified for the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity (93 to >99% ee). The catalytic efficiency of these enzymes was found to be significant, and through mutagenesis, the efficiency of a particular IRED was improved by 61-fold. This methodology demonstrates the potential of biocatalysis for the construction of pharmaceutically important chiral 1,4-diazepanes.

| Enzyme Type | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| (R)-selective IRED | Aminoketone precursor | (R) | High |

| (S)-selective IRED | Aminoketone precursor | (S) | High |

| Mutant IRED (Y194F/D232H) | Various aminoketones | (R) | 93 to >99% |

Mitsunobu Reaction in Seven-Membered Ring Formation

The Mitsunobu reaction is a versatile and reliable method for the formation of C-N bonds and has been effectively employed in the intramolecular cyclization to form seven-membered rings like the 1,4-diazepane core. This reaction typically involves the conversion of a primary or secondary alcohol to an amine, ester, or other functional group through a dehydrative coupling process, facilitated by reagents such as triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A key advantage of the Mitsunobu reaction is its ability to proceed with clean inversion of stereochemistry at the alcohol center, making it a valuable tool in the synthesis of chiral molecules. The construction of a seven-membered ring, which can be thermodynamically less favorable than smaller rings, often requires specific and efficient cyclization strategies, and the intramolecular Mitsunobu reaction has proven to be an effective solution. For instance, the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol has been established as a practical route for the synthesis of a key intermediate for a Rho-kinase inhibitor, demonstrating the utility of this reaction in large-scale production.

Huisgen 1,3-Dipolar Cycloaddition for N-Heterocycle Synthesis

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. While it does not directly form the seven-membered 1,4-diazepane ring, it is a crucial method for synthesizing various N-heterocyclic compounds that can serve as precursors or be incorporated into more complex structures containing the diazepane moiety. This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (such as an azide (B81097), nitrile oxide, or azomethine ylide) with a dipolarophile (typically an alkene or alkyne).

The copper-catalyzed version of this reaction, often termed "click chemistry," provides high regioselectivity and is widely used in the synthesis of complex molecules, including peptidomimetics. While a direct application to form the 1,4-diazepane ring in one step is not typical, this reaction can be used in multi-step sequences. For example, a precursor containing an azide and an alkyne could be cyclized to form a triazole, which is then part of a larger molecule that undergoes a separate cyclization to form the diazepane ring.

Synthesis from N-Propargylamines

N-Propargylamines are versatile building blocks in organic synthesis and have been increasingly utilized for the construction of various N-heterocycles, including 1,4-diazepanes. These approaches are attractive due to their high atom economy and often shorter synthetic routes. The reactions typically proceed through transition-metal-catalyzed cyclization or cycloisomerization pathways.

Mechanistic studies have shown that these transformations can involve the formation of various reactive intermediates, leading to the desired seven-membered ring system. The versatility of the propargyl group allows for a range of subsequent chemical transformations, making this a valuable strategy in heterocyclic synthesis.

Condensation Reactions and Intramolecular Annulation

Condensation reactions are a classical and widely used method for the formation of heterocyclic rings. In the context of 1,4-diazepane synthesis, this often involves the reaction of a 1,2-diamine with a suitable three-carbon dielectrophile. For instance, the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione, followed by reduction, has been reported to yield 1,4-diazepanes in good yields (75-83%).

Intramolecular annulation, or ring-closing, strategies are also prevalent. These can include various types of cyclization reactions, such as intramolecular C-N bond formation. For example, a domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates, followed by an intramolecular aza-Michael cyclization, has been described for the synthesis of 1,4-diazepanes. Another approach involves the intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused 1,4-diazepine derivatives, which can then undergo ring-opening of the azetidine (B1206935) to yield functionalized 1,4-benzodiazepines. A catalytic (6+1) annulation of diazooxindoles with hexahydropyrimidines has also been developed for the construction of 1,4-diazepane-spirooxindole frameworks.

Specific Synthetic Routes to 1-(Pyridin-4-YL)-1,4-diazepane and Related Derivatives

The synthesis of this compound involves the formation of a C-N bond between the 1-position of the 1,4-diazepane ring and the 4-position of the pyridine (B92270) ring. The most common and effective methods for achieving this N-arylation are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. The reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of 1,4-diazepane (or a mono-protected derivative) with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine (B75155).

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. The reaction conditions, including the choice of base and solvent, also play a significant role in the reaction's efficiency.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can also be used for the N-arylation of amines. This reaction typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination but can be a viable alternative, especially for certain substrates. The reaction would involve heating 1,4-diazepane with a 4-halopyridine in the presence of a copper catalyst and a base.

Nucleophilic Aromatic Substitution (SNAr): In some cases, particularly with highly electron-deficient pyridine rings (e.g., those bearing strong electron-withdrawing groups), direct nucleophilic aromatic substitution of a halide at the 4-position by 1,4-diazepane may be possible without the need for a metal catalyst. However, for an unsubstituted pyridine ring, this reaction is generally less feasible.

A plausible synthetic route to this compound would involve the following steps:

Protection of one of the nitrogen atoms of 1,4-diazepane, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent double arylation.

Coupling of the mono-protected 1,4-diazepane with 4-chloropyridine or 4-bromopyridine using a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or Cs2CO3) in an appropriate solvent (e.g., toluene (B28343) or dioxane).

Deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product, this compound.

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Buchwald-Hartwig Amination | 1,4-Diazepane (or mono-protected), 4-Halopyridine | Palladium catalyst, Phosphine ligand, Base | Mild reaction conditions, high functional group tolerance. |

| Ullmann Condensation | 1,4-Diazepane, 4-Halopyridine | Copper catalyst, Base | Often requires higher temperatures. |

| Nucleophilic Aromatic Substitution | 1,4-Diazepane, Activated 4-Halopyridine | Base | Generally requires an electron-deficient pyridine ring. |

Strategies for Coupling Diazepane and Pyridine Moieties

The formation of the crucial C-N bond between the pyridine and diazepane rings is a key step in the synthesis of the target compound. Several methodologies can be employed to achieve this coupling, often relying on well-established named reactions in organic chemistry.

One of the most prevalent methods for this type of arylation of amines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to form the C-N bond between an aryl halide (or triflate) and an amine. In the context of this compound synthesis, this could involve the reaction of a protected 1,4-diazepane with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. A variety of phosphine-based ligands, such as Xantphos or DavePhos, are commonly used in these reactions.

Another approach is nucleophilic aromatic substitution (SNAr) . This method is particularly effective when the pyridine ring is activated by electron-withdrawing groups. For the synthesis of this compound, reacting 4-fluoropyridine (B1266222) or 4-chloropyridine with 1,4-diazepane under basic conditions can lead to the desired product. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures.

The following table summarizes these two primary strategies:

| Coupling Strategy | Reactants | Catalyst/Reagents | Solvent | Typical Conditions |

| Buchwald-Hartwig Amination | 1,4-Diazepane (or protected derivative), 4-Halopyridine (e.g., 4-bromopyridine) | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Toluene, Dioxane | 80-120 °C |

| Nucleophilic Aromatic Substitution (SNAr) | 1,4-Diazepane, 4-Fluoropyridine or 4-Chloropyridine | Base (e.g., K2CO3, Et3N) | DMF, DMSO | 100-150 °C |

Functionalization and Derivatization Techniques on the Diazepane Scaffold.nih.gov

Once the this compound core is synthesized, further functionalization of the diazepane ring can be achieved to create a library of analogues. The secondary amine in the 4-position of the diazepane ring is a prime site for derivatization.

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using various alkyl halides or arylated via reactions like the Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the N-4 position, modulating the compound's physicochemical properties.

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-amides. This functionalization can alter the electronic properties of the diazepane nitrogen and introduce new functional groups for further modification.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to yield N-alkylated derivatives. This is a versatile method for introducing a variety of substituents.

The table below illustrates these functionalization techniques:

| Functionalization Technique | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | N-Alkyl-1-(pyridin-4-yl)-1,4-diazepane |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N) | N-Acyl-1-(pyridin-4-yl)-1,4-diazepane |

| Reductive Amination | Aldehyde/Ketone (e.g., Benzaldehyde), Reducing agent (e.g., NaBH(OAc)3) | N-Benzyl-1-(pyridin-4-yl)-1,4-diazepane |

Stereochemical Considerations in 1,4-Diazepane Synthesis.nih.govmdpi.comderpharmachemica.com

The synthesis of 1,4-diazepanes can present stereochemical challenges, particularly when substituents on the diazepane ring create chiral centers. The seven-membered diazepine (B8756704) ring is not planar and typically adopts a twist-boat or twist-chair conformation. nih.gov The presence of substituents can lead to the formation of enantiomers or diastereomers.

For the synthesis of enantiomerically pure 1,4-diazepanes, several strategies can be employed:

Use of Chiral Starting Materials: A common approach is to start the synthesis with an enantiomerically pure precursor. For instance, chiral amino acids or their derivatives can be used to construct the diazepane ring, thereby controlling the stereochemistry of the final product.

Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries during the synthesis can favor the formation of one enantiomer over the other.

It is also important to consider the possibility of atropisomerism in certain benzodiazepine (B76468) derivatives, which arises from hindered rotation around a single bond. acs.org While less common in simple 1,4-diazepanes, the introduction of bulky substituents on the pyridine or diazepane rings could potentially lead to stable atropisomers.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds.derpharmachemica.com

The purification and isolation of synthetic intermediates and the final this compound product are critical for obtaining materials of high purity. A combination of standard laboratory techniques is typically employed.

Extraction and Washing: After the reaction is complete, a liquid-liquid extraction is often performed to separate the product from inorganic salts and other water-soluble impurities. The organic layer is then washed with brine to remove residual water.

Drying and Concentration: The extracted organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any dissolved water. The solvent is then removed under reduced pressure using a rotary evaporator.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for purification. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Chromatography: For compounds that are difficult to purify by crystallization, or for the separation of closely related products, chromatographic techniques are indispensable.

Flash Column Chromatography: This is a widely used technique for the preparative separation of compounds. A column is packed with a stationary phase (e.g., silica (B1680970) gel), and the crude product is eluted with a suitable mobile phase (a solvent or mixture of solvents).

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography.

The following table outlines the common purification techniques and their applications:

| Purification Technique | Purpose | Typical Application |

| Extraction and Washing | Removal of inorganic salts and water-soluble impurities | Post-reaction workup |

| Recrystallization | Purification of solid compounds | Isolation of the final product |

| Flash Column Chromatography | Separation of mixtures of compounds | Purification of intermediates and final products |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and method development | Determining reaction completion and selecting eluent for column chromatography |

Advanced Analytical Characterization of 1 Pyridin 4 Yl 1,4 Diazepane and Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For derivatives of 1,4-diazepane, NMR is crucial for confirming the successful synthesis and for structural assignment. researchgate.net

For instance, in the characterization of various 1,4-benzodiazepine (B1214927) derivatives, which share the diazepine (B8756704) ring system, ¹H NMR and ¹³C NMR are routinely used to confirm their structures. mdpi.com The chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra provide information about the number and types of protons and their neighboring atoms. Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms in the molecule.

¹H NMR Data for a 1,4-Benzodiazepine Derivative:

| Compound | Solvent | ¹H NMR (ppm) |

| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] americanelements.comresearchgate.netdiazepin-2-one | Chloroform-d | 8.33 (br s, 1H), 7.33–7.26 (m, 2H), 7.16 (t, J = 7.2 Hz, 1H), 6.99 (d, J = 7.7 Hz, 1H), 3.93–3.76 (m, 2H), 3.49–3.38 (m, 2H), 3.36–3.29 (m, 1H), 2.39 (s, 3H), 2.19–2.10 (m, 1H), 1.91–1.81 (m, 1H) |

¹³C NMR Data for a 1,4-Benzodiazepine Derivative:

| Compound | Solvent | ¹³C NMR (ppm) |

| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] americanelements.comresearchgate.netdiazepin-2-one | Chloroform-d | 172.4, 137.3, 130.5, 129.0 (2C), 125.3, 120.7, 60.8, 58.1, 48.6, 39.5, 28.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of bonds within the molecule. For derivatives of 1-(Pyridin-4-YL)-1,4-diazepane, IR spectroscopy can confirm the presence of key functional groups such as C-N, C=N, C=O, and N-H bonds.

In the analysis of various dibenzo[b,e] americanelements.comresearchgate.netdiazepinones, characteristic IR absorption bands are observed in the ranges of 1724–1880 cm⁻¹ and 1258–1327 cm⁻¹. researchgate.net For diazepam, a related benzodiazepine (B76468), IR spectra show characteristic peaks that can be used for its identification. nist.gov

Characteristic IR Absorption Bands for a 1,4-Benzodiazepine Derivative:

| Compound | Medium | IR (cm⁻¹) |

| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] americanelements.comresearchgate.netdiazepin-2-one | KBr | 3180.8, 2104.3, 1680.3 |

Mass Spectrometry (MS, HRMS, LCMS, UPLC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Techniques like liquid chromatography-mass spectrometry (LCMS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry, enabling the analysis of complex mixtures.

The fragmentation patterns observed in the mass spectra of 11-(anilino)-5H-dibenzo[b,e] americanelements.comresearchgate.netdiazepines have been studied, showing that the molecular ion is often the base peak, and fragmentation proceeds from either the molecular ion or the (M-1)⁺ ion. researchgate.net For diazepam, the electron ionization mass spectrum is well-documented and serves as a reference for its identification. nist.govnist.gov

HRMS Data for a 1,4-Benzodiazepine Derivative:

| Compound | Ionization | Calculated m/z | Found m/z |

| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] americanelements.comresearchgate.netdiazepin-2-one | ESI | 260.1506 [M+H]⁺ | 260.1512 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyridine (B92270) ring in this compound is a chromophore that gives rise to characteristic UV absorptions.

For diazepam, a UV-Vis spectrophotometric method has been developed for its determination, with a maximum absorbance (λmax) at 231 nm in a methanol (B129727):water mixture. ijpsonline.com Another study reports a λmax of 328 nm in 95% ethanol. ijpras.com The position and intensity of the absorption bands can be influenced by the solvent and the specific substituents on the molecule.

UV-Vis Absorption Data for Diazepam:

| Solvent | λmax (nm) |

| Methanol:Distilled Water (1:1) | 231 |

| 95% Ethanol | 328 |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A variety of HPLC methods have been developed for the analysis of diazepam and other benzodiazepines, which can be adapted for this compound and its derivatives. researchgate.netpharmacophorejournal.comnih.gov

A rapid and specific HPLC method for the simultaneous determination of diazepam and its metabolites utilizes a Chromolith Performance RP-18e column with a mobile phase of phosphate (B84403) buffer, methanol, and acetonitrile. researchgate.net Another method for diazepam and imipramine (B1671792) uses a C-18 column with a mobile phase of methanol and water. pharmacophorejournal.com These methods demonstrate the versatility of HPLC in the analysis of diazepine-containing compounds.

HPLC Method Parameters for Diazepam Analysis:

| Parameter | Method 1 | Method 2 |

| Column | Chromolith Performance RP-18e (100 mm x 4.6 mm) | ODS C-18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | 10mM phosphate buffer (pH 2.5)-methanol-acetonitrile (63:10:27, v/v) | Methanol: water (75:25, v/v) pH 6.6 |

| Flow Rate | 2 mL/min | 1 mL/min |

| Detection | UV at 230 nm | UV at 250 nm |

| Retention Time | Not specified | 2.85 min |

Gas Chromatography (GC)

No specific studies detailing the Gas Chromatography (GC) analysis of this compound, including retention times, column specifications, and detector responses, were found in the reviewed literature.

Thin-Layer Chromatography (TLC)

There is no available information on the Thin-Layer Chromatography (TLC) of this compound, such as Rf values in various solvent systems or visualization methods.

Capillary Electrophoresis (CE)

Detailed research findings, including electrophoretic mobility, separation conditions, and detection parameters for the Capillary Electrophoresis (CE) of this compound, are not present in the accessible scientific literature.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

No published X-ray crystallographic data for this compound could be located. Therefore, information regarding its molecular geometry, bond lengths, bond angles, and crystal packing is not available.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating SAR for 1-(Pyridin-4-YL)-1,4-diazepane Scaffolds

The structure-activity relationship for the this compound scaffold is determined by the interplay of its three main components: the pyridine (B92270) ring, the 1,4-diazepane ring, and the linker connecting them. The diazepine (B8756704) ring, in particular, is a highly flexible component that can be readily modified. chemisgroup.us The nitrogen atoms within the diazepane ring and the pyridine ring are key features, often acting as hydrogen bond acceptors or points of attachment for various substituents.

Key structural aspects that are typically investigated in SAR studies include:

Substitution on the Pyridine Ring: The electronic properties and steric bulk of substituents on the pyridine ring can significantly alter the molecule's interaction with target proteins.

Substitution on the Diazepane Ring: Modifications at the N1 and N4 positions, as well as on the carbon backbone of the diazepane ring, can influence the compound's conformation and binding affinity.

Conformation of the Diazepane Ring: The seven-membered diazepine ring can adopt several conformations, and the energetically preferred conformation plays a critical role in how the ligand fits into a receptor's binding site. chemisgroup.us

Impact of Pyridine Ring Substitution on Biological Activity

The pyridine ring is an essential pharmacophore in many biologically active compounds. Its basic nitrogen atom can form crucial hydrogen bonds, and the aromatic ring itself can engage in π-π stacking and hydrophobic interactions with biological targets. The electronic nature of the pyridine ring, which can be modulated by substituents, is a key determinant of its biological activity. nih.gov

Substitutions on the pyridine ring of the this compound scaffold can have a profound impact on its biological profile. The position and nature of these substituents dictate the molecule's electronic and steric properties. For instance, electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pKa of the pyridine nitrogen, affecting its ability to form ionic bonds or hydrogen bonds with a receptor. nih.govnih.gov

Studies on related heterocyclic compounds have shown that:

Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -F) or nitro (-NO2) can increase the acidity of the pyridine ring and may enhance binding affinity through specific halogen bonding or other electronic interactions. chemisgroup.us

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bond interactions. nih.gov

Steric Hindrance: Bulky substituents near the point of attachment to the diazepane ring can introduce steric hindrance, which may either prevent optimal binding or, conversely, lock the molecule into a more favorable bioactive conformation. nih.gov

The following table illustrates hypothetical SAR data for pyridine ring substitutions based on general principles observed in similar scaffolds.

| Substitution at Pyridine Ring | Position | Assumed Biological Effect | Rationale |

| -Cl | 2 or 6 | Potential increase in activity | Electron-withdrawing nature may enhance binding; potential for halogen bonding. |

| -OCH3 | 3 or 5 | Potential increase in activity | Electron-donating group can enhance H-bonding capability of pyridine nitrogen. |

| -CH3 | 2 or 6 | Potential decrease in activity | Steric hindrance may disrupt optimal binding to the target. |

| -NO2 | 3 or 5 | Potential increase in activity | Strong electron-withdrawing group can significantly alter electronic properties. |

Influence of Diazepane Ring Modifications on Biological Interactions

Key modifications to the diazepane ring include:

N4-Substitution: The nitrogen at the 4-position is a common site for introducing a wide variety of substituents. These groups can extend into different regions of a binding pocket, allowing for the optimization of potency and selectivity. Studies on similar 1,4-diazepane systems have shown that bulky substituents like cyclohexylmethyl or butyl groups at this position can be favorable for high affinity to certain receptors. researchgate.net

C2-Substitution: Introducing substituents on the carbon backbone of the diazepane ring can create chiral centers and restrict the ring's conformational flexibility. For example, a methyl group at the 2-position has been shown to result in high affinity in some series of 1,4-diazepane-based ligands. researchgate.net

Ring Fusion and Bridging: Fusing another ring system to the diazepane core or creating a bridged diazepane can drastically reduce conformational flexibility. This can lock the molecule into a specific, potentially more active, conformation. chemisgroup.us

The table below provides examples of how diazepane ring modifications might influence biological interactions, based on findings from related compound series.

| Modification of Diazepane Ring | Position | Potential Impact on Biological Interaction |

| Addition of a benzyl (B1604629) group | N4 | Can introduce additional π-π stacking or hydrophobic interactions. |

| Addition of a methyl group | C2 | Creates a chiral center and restricts conformational flexibility. |

| Fusion with a pyrrolidine (B122466) ring | C2, N1 | Reduces flexibility and may enforce a bioactive conformation. |

| Introduction of a carbonyl group | C5 | Can act as a hydrogen bond acceptor. |

Conformational Analysis and its Implications for Ligand-Target Interactions

The conformational flexibility of the 1,4-diazepane ring is a critical factor in its interaction with biological targets. The seven-membered ring can exist in several low-energy conformations, such as a twist-boat or a twisted chair. researchgate.netnih.gov The specific conformation that a molecule adopts when it binds to its target is known as the bioactive conformation.

Computational modeling, NMR spectroscopy, and X-ray crystallography are powerful tools used to study the conformational preferences of 1,4-diazepane derivatives. nih.gov These studies have revealed that N,N-disubstituted-1,4-diazepanes can exist in unexpected low-energy conformations characterized by intramolecular π-stacking interactions and a twist-boat ring conformation. nih.gov

Understanding the bioactive conformation is crucial for rational drug design. If the preferred conformation for binding is known, molecules can be designed to be pre-organized in this shape, which can lead to a significant increase in binding affinity. For example, the synthesis of a macrocycle that forces a diazepane derivative into a conformation similar to its proposed bioactive geometry can validate the conformational hypothesis. nih.gov

Rational Design Strategies for Modulating Biological Profiles

Rational drug design utilizes the knowledge gained from SAR and conformational studies to design new molecules with improved biological profiles. azolifesciences.comslideshare.net For the this compound scaffold, several strategies can be employed:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives of this compound will bind. This allows for the design of molecules with complementary shapes and chemical features to the binding site. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features required for activity, guiding the design of new molecules that fit the model.

Conformational Restriction: As discussed previously, modifying the diazepane ring to restrict its conformational flexibility can lock the molecule in its bioactive conformation, leading to enhanced potency. nih.gov This can be achieved by introducing bulky substituents, creating bridged systems, or fusing additional rings.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a phenyl group could be replaced with a bioisosteric thiophene (B33073) ring to explore different interactions within the binding pocket.

Through the iterative process of design, synthesis, and biological evaluation, these rational design strategies enable the optimization of this compound derivatives into potent and selective therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 1-(Pyridin-4-YL)-1,4-diazepane. While specific DFT studies on this exact molecule are not widely published, analysis of related structures, such as pyridine-2,6-dicarbonyl dichloride and 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, provides a strong basis for predicting its behavior. researchgate.nettandfonline.com

DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles. For the pyridine (B92270) and diazepane rings, these calculations would reveal the most stable conformations. The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, including:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of the molecule to attract electrons.

Chemical Hardness and Softness: Resistance to deformation of the electron cloud.

These descriptors help in predicting how this compound would interact with other molecules and its potential role in chemical reactions. A study on a related piperazine (B1678402) derivative highlighted an energy gap of 4.2142 eV between the HOMO and LUMO, suggesting a stable electronic structure. tandfonline.com Similar calculations for this compound would provide valuable insights into its electronic characteristics.

| Property | Description | Predicted Relevance for this compound |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness. | Predicts the overall reactivity and nature of interactions with other species. |

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. For this compound, docking simulations can predict its binding affinity and mode of interaction with various biological targets.

While specific docking studies for this compound are not extensively documented, research on similar heterocyclic compounds, such as pyrrolo[3,2-e] researchgate.netmdpi.comdiazepine (B8756704) derivatives, demonstrates the utility of this approach. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the binding site of the receptor in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the pyridine ring of this compound could participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, while the nitrogen atoms in both the pyridine and diazepane rings could act as hydrogen bond acceptors or donors. iosrjournals.org

| Docking Parameter | Description | Significance for this compound |

| Binding Affinity (Score) | A numerical value that estimates the strength of the ligand-receptor interaction. | Predicts the potency of the compound as an inhibitor or activator of the target protein. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. |

| Key Interacting Residues | Amino acids in the receptor that form significant contacts with the ligand. | Provides insights into the mechanism of action and guides lead optimization. |

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological receptor.

MD simulations of protein-ligand complexes, as demonstrated in studies of piperazine derivatives, can assess the stability of the binding pose predicted by molecular docking. ijpsdronline.comcjebm.org These simulations can reveal how the ligand and protein adapt to each other's presence, including changes in their conformations. The root-mean-square deviation (RMSD) of the ligand's position over the simulation time is often used to evaluate the stability of the binding.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its receptor, which is a more accurate measure of binding affinity than the scores provided by docking programs. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed for this purpose. These calculations can provide a more reliable ranking of potential drug candidates. cjebm.org The conformational flexibility of the diazepane ring, which can adopt various chair and boat conformations, can also be thoroughly investigated using MD simulations. researchgate.net

| MD Simulation Output | Description | Application to this compound |

| Trajectory | A series of snapshots of the system's atomic coordinates over time. | Visualizes the dynamic movements and conformational changes of the molecule and its complex. |

| RMSD/RMSF | Root-Mean-Square Deviation and Fluctuation. | Measures the stability of the ligand's binding pose and the flexibility of different parts of the protein-ligand complex. |

| Binding Free Energy | The free energy change upon ligand binding to the receptor. | Provides a more accurate prediction of binding affinity compared to docking scores. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds.

For a class of compounds including this compound, a QSAR model could be developed using a dataset of diazepine derivatives with known biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometric, or electronic.

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of this compound and guide the design of new analogues with improved potency. Studies on bioactive heterocycles have shown the utility of QSAR in predicting their properties. researchgate.net

| QSAR Component | Description | Relevance for this compound |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Quantify the structural features of this compound that may be related to its biological activity. |

| Statistical Model | A mathematical equation that correlates descriptors with activity. | Allows for the prediction of the biological activity of untested compounds based on their structure. |

| Applicability Domain | The chemical space in which the QSAR model is reliable. | Defines the scope of compounds for which the model can make accurate predictions. |

Hirshfeld Surface Analysis and Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis is based on partitioning the crystal electron density into molecular fragments. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts.

For this compound, one would expect to observe significant contributions from H···H, C-H···N, and potentially N-H···N hydrogen bonds, as well as C-H···π and π-π stacking interactions involving the pyridine ring. mdpi.com This analysis is crucial for understanding the solid-state properties of the compound and for crystal engineering.

| Hirshfeld Surface Feature | Description | Predicted Interactions for this compound |

| d_norm Surface | A surface that maps the normalized contact distances. | Visualizes close intermolecular contacts, such as hydrogen bonds, as red regions. |

| Fingerprint Plot | A 2D histogram of the distances from the surface to the nearest nucleus inside and outside the surface. | Quantifies the percentage contribution of different types of intermolecular interactions (e.g., H···H, C-H···N). |

| Shape Index and Curvedness | Surface properties that describe the shape and curvature of the Hirshfeld surface. | Can identify regions of π-π stacking. |

Chemoinformatics and Database Mining for Related Compounds (e.g., ChEMBL)

Chemoinformatics involves the use of computational methods to analyze chemical data. Large chemical databases such as ChEMBL, PubChem, and Reaxys are invaluable resources for mining information about this compound and related compounds. ebi.ac.uknih.gov

By searching these databases for this compound, one can retrieve information on its known biological activities, physicochemical properties, and any associated patents or publications. Even if data on the exact compound is limited, these databases allow for similarity searches to identify structurally related compounds. Analyzing the structure-activity relationships (SAR) of these analogues can provide valuable insights into the potential biological targets and activities of this compound. nih.gov

Database mining can also be used to identify commercially available starting materials for the synthesis of this compound and its derivatives. Furthermore, these databases often contain curated bioactivity data that can be used to build QSAR models or to select compounds for virtual screening campaigns.

| Chemoinformatics Tool/Database | Description | Application for this compound |

| ChEMBL | A large, open-access database of bioactive molecules with drug-like properties. ebi.ac.uk | To find bioactivity data, target information, and physicochemical properties for the compound and its analogues. |

| PubChem | A public repository of chemical substances and their biological activities. nih.gov | To retrieve information on chemical structure, properties, and links to relevant literature and patents. |

| Similarity Searching | A method to find compounds with similar chemical structures. | To identify related compounds with known biological activities, providing clues about the potential targets of this compound. |

Pharmacological Research Investigations of 1 Pyridin 4 Yl 1,4 Diazepane and Analogues

Cellular Assay Systems for Biological Activity Assessment

Studies on Neurotransmitter Systems

Investigations into analogues of 1-(Pyridin-4-YL)-1,4-diazepane have revealed interactions with key neurotransmitter systems in the central nervous system. Specifically, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which share the core pyridyl-diazepane structure, have been evaluated for their binding affinity to dopamine D(2) and serotonin 5-HT(3) receptors. Many of these compounds demonstrated a significant ability to bind to these receptors, suggesting a potential to modulate dopaminergic and serotonergic pathways.

Furthermore, the broader class of pyridoazepines is recognized for its activity in the central nervous system, with effects that are comparable to well-known benzodiazepines. nih.gov This suggests that the fusion of a pyridine (B92270) ring with a diazepine (B8756704) structure can lead to compounds with notable neurological activity. The potential applications for compounds that interact with sigma receptors, another area of study for diazepane derivatives, include use as antipsychotics and agents against neurodegenerative disorders. nih.govnih.gov

Antagonistic and Agonistic Activity Evaluation

The evaluation of pyridyl-diazepane analogues has identified specific antagonistic activities. For example, the 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide analogue of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamide displayed potent antagonistic activity at both dopamine D(2) and serotonin 5-HT(3) receptors. The specific stereoisomer, (R)-53, was found to have a high binding affinity for both receptor types.

Computational studies on the dopamine D4 receptor have highlighted the differences in how antagonists and agonists bind. Antagonists tend to engage a greater number of amino acid residues within the receptor's binding site, which may lead to the formation of more stable complexes. A key interaction for stabilizing the inactive conformation of the receptor by antagonists is the formation of a salt bridge with the D3.32 residue. This contrasts with agonists, which often interact differently to activate the receptor.

Studies on Platelet Aggregation

While direct studies on this compound's effect on platelet aggregation are not extensively documented, research on related structures provides insights. For instance, certain 1,4-benzodiazepine (B1214927) derivatives have been recognized for their anti-platelet activities. mdpi.com This suggests that the diazepine ring system could be a key pharmacophore for this biological effect.

Peptidoglycan Synthesis Inhibition

The bacterial cell wall, composed of peptidoglycan, is a critical target for many antibiotics. nih.govnih.gov The synthesis of this structure is a complex process that is essential for bacterial survival and division. nih.govnih.gov Antibiotics like beta-lactams and glycopeptides function by inhibiting key enzymes, such as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains. nih.gov While 1,4-benzodiazepines have been noted for their anti-microbial properties, specific research detailing the inhibition of peptidoglycan synthesis by this compound or its close analogues is not prominently available in the reviewed literature. mdpi.com

Protein Kinase Inhibition

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often linked to diseases like cancer. The pyridine nucleus is a key feature in many compounds designed as protein kinase inhibitors. Research has shown that various pyridine derivatives can act as potent inhibitors of specific protein kinases.

For example, pyridyl aminothiazoles have been identified as a novel class of ATP-competitive inhibitors for Chk1 kinase. Similarly, pyridin-2-yl urea derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), with some compounds showing inhibitory concentrations (IC50) in the nanomolar range. One such compound demonstrated an IC50 of 1.55 ± 0.27 nM.

DNA Strand Breaking Activity

The interaction of small molecules with DNA can lead to various cellular outcomes, including DNA damage or, conversely, protection from damage. Some heterocyclic compounds have been investigated for their ability to cause DNA strand breaks. However, studies on related 1,4-dihydropyridine derivatives have shown an opposite, protective effect. For instance, the antimutagenic 1,4-dihydropyridine AV-153-Na was found to interact with DNA and subsequently decrease the DNA damage induced by peroxynitrite in cultured HeLa cells. nih.gov This compound was observed to stimulate DNA repair mechanisms, suggesting a role in maintaining genomic integrity rather than causing damage. nih.gov

Cytotoxicity Evaluation in Cell Lines

The cytotoxic potential of 1,4-diazepane analogues has been evaluated in various cancer cell lines, yielding a range of results.

In one study, a series of benzo[b]pyrano[2,3-e] nih.govmdpi.comdiazepines were tested against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. mdpi.com Several of these compounds exhibited promising cytotoxic activities, with one analogue showing IC50 values of 17.16 ± 1.54 μM against MCF-7 and 16.19 ± 1.35 μM against HCT-116. mdpi.com

Conversely, a different study on a series of novel 1,4-diazepane-based sigma receptor ligands found that the compounds did not induce significant cytotoxicity in the cancer cell lines tested, with one exception that showed moderate toxicity at a high concentration of 100 μM. nih.govnih.gov

Further research into 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives revealed superior cytotoxicity against prostate and cervical cancer cell lines when compared to the standard anticancer drug 5-fluorouracil, with IC50 values ranging from 0.1 to 0.85 μM. uomanara.edu.iq Additionally, loading novel pyridine derivatives into lipid- and polymer-based core-shell nanocapsules significantly enhanced their cytotoxic effects against both MCF-7 and A549 cancer cell lines. mdpi.com

Cytotoxicity of 1,4-Diazepane and Pyridine Analogues in Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Benzo[b]pyrano[2,3-e] nih.govmdpi.comdiazepine analogue | MCF-7 | 17.16 ± 1.54 |

| Benzo[b]pyrano[2,3-e] nih.govmdpi.comdiazepine analogue | HCT-116 | 16.19 ± 1.35 |

| 1,4-Diazepane-based sigma ligand | PANC1 | >51 (at 100 µM) |

| Pyridine-3,5-dicarbonitrile derivative | Prostate Cancer | 0.1 - 0.85 |

| Pyridine-3,5-dicarbonitrile derivative | Cervical Cancer | 1.2 - 74.1 |

| Free Pyridine Derivatives (S1-S4) | MCF-7 & A549 | >100 |

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies

The preclinical evaluation of drug candidates like this compound and its analogues involves a comprehensive assessment of their pharmacokinetic (PK) and ADME properties. nih.gov These studies are crucial for predicting a compound's behavior in a biological system, helping to select candidates with favorable characteristics for further development. benthamdirect.comprisysbiotech.com Methodologies are divided into in vitro assays for early screening and in vivo studies for a more complete understanding of the compound's profile in a whole organism. prisysbiotech.com

In Vitro ADME Screening Methodologies

In vitro ADME studies are fundamental in early drug discovery, providing initial insights into a compound's potential pharmacokinetic behavior. creative-biolabs.com These assays are typically conducted in high-throughput formats to screen and rank numerous compounds, allowing for the early identification of potential liabilities such as poor absorption or rapid metabolism. eurofinsdiscovery.comresearchgate.net This proactive screening helps prioritize candidates that are more likely to exhibit desirable pharmacokinetic properties in later, more complex studies. creative-biolabs.com

Key in vitro assays used to characterize compounds like this compound include:

Solubility and Permeability: Aqueous solubility is a prerequisite for absorption. Permeability assesses the ability of a compound to pass through biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screen that predicts passive diffusion. nih.gov For a more detailed assessment that includes active transport, cell-based models like the Caco-2 permeability assay are employed, which use a monolayer of human intestinal cells to mimic the gut wall. creative-biolabs.comuniroma1.it

Metabolic Stability: These assays predict the extent of metabolism, a key determinant of a drug's half-life and clearance. researchgate.net Compounds are incubated with liver fractions, such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov The rate at which the parent compound disappears over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS), to determine its intrinsic clearance. Human and animal-derived fractions are used to assess interspecies differences. benthamdirect.com

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin affects its distribution and availability to reach its pharmacological target, as only the unbound fraction is generally considered active. benthamdirect.comnih.gov Equilibrium dialysis is a common method where the compound is allowed to equilibrate across a semi-permeable membrane separating a protein-containing solution (plasma) from a protein-free buffer. The concentrations in each compartment are then measured to calculate the fraction bound. nih.gov

Cytochrome P450 (CYP450) Inhibition: These assays evaluate the potential for a compound to cause drug-drug interactions (DDIs) by inhibiting major CYP450 enzymes (e.g., CYP3A4, CYP2D6). benthamdirect.com The test compound is incubated with human liver microsomes and a known CYP-specific substrate; a decrease in the formation of the substrate's metabolite indicates inhibition. researchgate.net

Below is a table summarizing the key in vitro ADME screening assays and their applications.

| Assay | Purpose | Typical System Used | Key Parameter(s) Measured |

| Aqueous Solubility | Determines the maximum concentration of a compound that can dissolve in an aqueous solution. | Phosphate-Buffered Saline (PBS) | Kinetic or Thermodynamic Solubility (µg/mL or µM) |

| Permeability (PAMPA) | Predicts passive diffusion across the intestinal barrier. | Artificial lipid membrane | Permeability coefficient (Pe) |

| Permeability (Caco-2) | Assesses both passive and active transport across the intestinal epithelium. | Caco-2 cell monolayers | Apparent permeability coefficient (Papp) |

| Metabolic Stability | Evaluates susceptibility to metabolism. | Liver Microsomes or Hepatocytes | In vitro half-life (t½), Intrinsic Clearance (CLint) |

| Plasma Protein Binding | Measures the affinity of a compound for plasma proteins. | Equilibrium Dialysis, Ultracentrifugation | Percent Bound (%), Unbound Fraction (fu) |

| CYP450 Inhibition | Assesses the potential for drug-drug interactions. | Human Liver Microsomes, Recombinant CYP enzymes | IC50 (concentration causing 50% inhibition) |

In Vivo PK Profiling Methodologies

Following promising in vitro results, in vivo pharmacokinetic studies are conducted to understand how a compound and its analogues behave within a living organism. admescope.com These studies are essential for correlating drug exposure with pharmacological effects and for predicting human pharmacokinetics. creative-biolabs.com Rodent models, particularly rats, are frequently used for initial PK profiling due to their well-characterized physiology and the availability of established protocols. admescope.comnih.gov

A typical early PK study for a compound like this compound involves administering the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals. admescope.com The IV administration provides data on distribution and clearance, while the PO administration reveals information about oral absorption and bioavailability. admescope.com

The methodology involves the following steps:

Administration: The compound is administered as a single dose. admescope.com

Sample Collection: Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) after dosing. admescope.com Plasma is separated from the blood samples by centrifugation. admescope.com

Bioanalysis: The concentration of the parent compound in the plasma samples is quantified using a sensitive and specific analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The resulting plasma concentration-time data is analyzed using specialized software to calculate key PK parameters. admescope.com

The table below presents a hypothetical example of key pharmacokinetic parameters that would be determined for an analogue following IV and PO administration in rats.

| Parameter | Definition | Hypothetical IV Value (1 mg/kg) | Hypothetical PO Value (5 mg/kg) |

| Cmax | Maximum observed plasma concentration. | 150 ng/mL | 250 ng/mL |

| Tmax | Time at which Cmax is reached. | 0.08 hr (5 min) | 1.0 hr |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable point. | 450 hrng/mL | 1125 hrng/mL |

| t½ | Half-life of the drug in plasma. | 3.5 hr | 3.7 hr |

| CL | Clearance: the volume of plasma cleared of the drug per unit of time. | 37 mL/min/kg | N/A |

| Vdss | Volume of distribution at steady state: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 7.8 L/kg | N/A |

| F (%) | Bioavailability: the fraction of the administered dose that reaches systemic circulation. | N/A | 50% |

Metabolite Identification and Characterization Methodologies

Metabolite identification is a critical component of preclinical research, aiming to determine the metabolic fate of a drug candidate. nih.gov Understanding how a compound like this compound is biotransformed is essential for identifying major clearance pathways and detecting potentially active or reactive metabolites. nih.govresearchgate.net

The process typically begins with in vitro incubations using liver microsomes or hepatocytes from preclinical species and humans to generate metabolites. researchgate.net This is followed by analysis of in vivo samples (plasma, urine, and feces) from PK studies to confirm the presence of these metabolites in a whole organism. mdpi.com

The primary analytical technique for this work is high-resolution mass spectrometry (HRMS) combined with ultra-high-performance liquid chromatography (UHPLC). mdpi.com This technology allows for the separation of the parent compound from its metabolites and provides high-accuracy mass measurements, which are crucial for determining the elemental composition of unknown metabolites. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. mdpi.com

For a molecule like this compound, several metabolic pathways could be anticipated, drawing parallels from the metabolism of other nitrogen-containing heterocyclic compounds like benzodiazepines. nih.gov

Common metabolic transformations investigated include:

Oxidation: Addition of an oxygen atom, often mediated by CYP450 enzymes. This can occur on the pyridine ring (N-oxidation, hydroxylation) or the diazepane ring.

N-Dealkylation: Removal of an alkyl group attached to a nitrogen atom.

Glucuronidation: Conjugation with glucuronic acid, a Phase II reaction that increases water solubility and facilitates excretion. nih.gov

Sulfation: Conjugation with a sulfo group. mdpi.com

The table below outlines potential metabolic reactions for a pyridinyl-diazepane scaffold and the corresponding mass change detected by mass spectrometry.

| Metabolic Reaction | Description | Mass Change (Da) | Potential Site on Scaffold |

| Hydroxylation | Addition of a hydroxyl group (-OH). | +15.9949 | Pyridine or diazepane ring |

| N-Oxidation | Addition of an oxygen atom to a nitrogen. | +15.9949 | Pyridine nitrogen |

| Dehydrogenation | Removal of two hydrogen atoms. | -2.0156 | Diazepane ring |

| Glucuronidation | Addition of a glucuronic acid moiety. | +176.0321 | Hydroxylated metabolites |

| Sulfation | Addition of a sulfate (B86663) group (SO3). | +79.9568 | Hydroxylated metabolites |

This systematic approach to characterizing metabolites ensures a thorough understanding of the compound's disposition and potential for forming unique or disproportionate human metabolites, which is a key regulatory consideration.

Future Directions and Translational Research Potential

Development of Novel Therapeutic Agents Based on the 1-(Pyridin-4-YL)-1,4-diazepane Scaffold

The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to various pharmacologically relevant targets. researchgate.net Derivatives of this seven-membered heterocycle have demonstrated a wide array of biological activities, establishing a strong foundation for the development of new therapeutic agents. nih.govsemanticscholar.org The incorporation of a pyridin-4-yl moiety introduces specific electronic and steric properties that can be exploited for targeted drug design.

Research into related analogs has highlighted the scaffold's potential across multiple therapeutic areas. For instance, 1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride has been identified as a significant compound in the development of potential treatments for neurological disorders, including anxiety and depression. rsc.org The broader class of 1,4-diazepine derivatives has been investigated for a range of activities, including antipsychotic, anticonvulsant, anticancer, antibacterial, and antifungal properties. nih.govsemanticscholar.org This versatility underscores the scaffold's potential for yielding novel drug candidates for a multitude of diseases.

| Therapeutic Area | Research Findings on 1,4-Diazepane Scaffold |

| Neurological Disorders | Investigated for anxiolytic, antipsychotic, and anticonvulsant effects. nih.govsemanticscholar.org Specifically, 1-(Pyridin-4-ylmethyl)-1,4-diazepane is noted for its potential in treating anxiety and depression. rsc.org |

| Cancer | Fused-ring analogues and other derivatives have shown cytotoxic activity and are being explored as potential anti-tumor agents. mdpi.commdpi.com |

| Infectious Diseases | The scaffold has been associated with both antibacterial and antifungal activities. nih.govsemanticscholar.org |

| Cardiovascular Disease | Certain 1,4-benzodiazepine (B1214927) derivatives have been investigated as potential antiarrhythmics. mdpi.com |

Exploration of Expanded Chemical Space for Enhanced Potency and Selectivity

To translate the potential of the this compound scaffold into effective drugs, researchers are actively exploring its chemical space. This involves synthesizing new derivatives with modified substituents to optimize their potency, selectivity, and pharmacokinetic properties. The goal is to fine-tune the molecule's interaction with its biological target while minimizing off-target effects.

A key strategy involves the functionalization of the diazepane ring. For example, in a study on a related 1-(pyridin-3-yl)-1,4-diazepane, the addition of cyclopropane- or isoxazole-containing side chains led to the development of highly potent and selective α4β2* nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists. This demonstrates that modifications to the core structure can dramatically enhance biological activity and selectivity.

Another approach is the "conformational expansion" from smaller ring systems. Researchers have successfully converted piperidine-based compounds into diazepane derivatives to achieve higher affinity for sigma receptors (σR), which are implicated in various neurological disorders. These structural modifications highlight the synthetic versatility of the diazepane framework and its capacity for generating diverse molecular architectures. mdpi.com Efficient synthetic procedures using various catalysts have been developed to facilitate the creation of libraries of substituted 1,4-diazepine derivatives for screening. nih.gov

| Modification Strategy | Example | Outcome |

| Side Chain Addition | Incorporation of cyclopropane (B1198618) or isoxazole (B147169) side chains onto a 1-(pyridin-3-yl)-1,4-diazepane core. | Highly potent and selective α4β2* nAChR partial agonists. |

| Ring Expansion | Conformational expansion from piperidine-based compounds to 1,4-diazepane derivatives. | Increased affinity for sigma receptors (σR). |

| Fused-Ring Systems | Synthesis of benzo[b]pyrano[2,3-e] epa.govrsc.orgdiazepines. mdpi.com | Creation of novel structures with cytotoxic activity. mdpi.com |

| Catalytic Synthesis | Use of heteropolyacids to synthesize diverse 1,4-diazepine derivatives. nih.gov | High yields and short reaction times for creating compound libraries. nih.gov |

Integration of Computational and Experimental Approaches in Drug Discovery

Modern drug discovery relies heavily on the synergy between computational (in silico) and experimental (in vitro and in vivo) methods. This integrated approach accelerates the identification and optimization of lead compounds by predicting molecular behavior before undertaking costly and time-consuming laboratory synthesis.

For scaffolds like this compound, computational tools are invaluable. Molecular docking studies can predict how different derivatives will bind to a target protein, helping to prioritize which compounds to synthesize. For instance, docking studies on novel diazepinone scaffolds were used to elucidate their binding modes to topoisomerase I and II, correlating with their observed antiproliferative activity. Following synthesis, experimental assays validate these predictions. Promising compounds from in vitro screens can be further analyzed using molecular dynamics simulations to understand the stability and nature of the ligand-receptor interaction in a dynamic environment. This workflow was effectively used for diazepane-based sigma receptor ligands, where simulations confirmed the strong interaction of the most potent derivative with the receptor's active site.

This iterative cycle of computational prediction, chemical synthesis, and biological testing is crucial for rational drug design. It allows researchers to build robust structure-activity relationships (SAR), guiding the modification of the this compound scaffold to achieve desired therapeutic properties.

| Technique | Role in Drug Discovery | Example Application |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Used to predict the binding of diazepinone derivatives to topoisomerase enzymes. |

| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Confirmed the stable interaction of a benzofurane-diazepane derivative with the sigma-1 receptor. |

| In Vitro Assays | Measure the biological activity of synthesized compounds (e.g., enzyme inhibition, receptor binding, cytotoxicity). | Cytotoxicity assays on cancer cell lines to evaluate the anti-tumor properties of benzo[b]pyrano[2,3-e] epa.govrsc.orgdiazepines. mdpi.com |

| Structure-Activity Relationship (SAR) | Correlates chemical structure with biological activity to guide lead optimization. | Studies on 1,4,5,6-tetrahydropyridazines to develop potent CB1 receptor antagonists. |

Potential Applications in Other Scientific Fields (e.g., agrochemicals, materials science)